molecular formula C11H14F2N2 B1427632 1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine CAS No. 1179290-21-1

1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine

Cat. No.: B1427632
CAS No.: 1179290-21-1
M. Wt: 212.24 g/mol
InChI Key: AAOLFPPJMMZTOY-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoroethyl group imparts distinct characteristics that make it valuable in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine typically involves the introduction of the difluoroethyl group into the tetrahydroquinoline framework. One common method includes the use of difluoromethylation reagents to achieve this transformation. For instance, the difluoroethylation of heteroatom nucleophiles can be accomplished using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoroethyl group to the desired substrate. The use of novel non-ozone depleting difluorocarbene reagents has also been explored to streamline the production of pharmaceutical-grade compounds .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, nucleophiles, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include difluoroethylated quinoline derivatives, reduced tetrahydroquinoline analogs, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance binding affinity through hydrogen bonding and steric interactions. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinoline
  • 1-(2,2-Difluoroethyl)-quinoline
  • 1-(2,2-Difluoroethyl)-tetrahydroquinoline

Uniqueness

1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine is unique due to the presence of the amine group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other difluoroethylated quinoline derivatives and makes it a valuable compound for specific applications .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3,4-dihydro-2H-quinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)7-15-6-2-3-8-9(14)4-1-5-10(8)15/h1,4-5,11H,2-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOLFPPJMMZTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)CC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine
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Reactant of Route 5
1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine
Reactant of Route 6
1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine

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